molecular formula C21H32N4O4 B3600577 1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B3600577
M. Wt: 404.5 g/mol
InChI Key: IFRJPRQEOFBVHW-UHFFFAOYSA-N
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Description

This compound features a 1,4'-bipiperidine core substituted with a carboxamide group at the 4'-position and a 2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl moiety at the 1'-position. These structural attributes suggest possible applications in targeting enzymes or receptors with hydrophobic and polar interaction sites .

Properties

IUPAC Name

1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O4/c1-28-16-6-7-17(18(14-16)29-2)23-19(26)15-24-12-8-21(9-13-24,20(22)27)25-10-4-3-5-11-25/h6-7,14H,3-5,8-13,15H2,1-2H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRJPRQEOFBVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps:

  • Formation of the Bipiperidine Core:

    • The bipiperidine core can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under basic conditions.

Chemical Reactions Analysis

Types of Reactions: 1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

    1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide: can be compared with other bipiperidine derivatives and compounds with similar functional groups.

Uniqueness:

  • The presence of the 2,4-dimethoxyphenyl group and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other bipiperidine derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride ()
  • Key Differences :
    • Single piperidine ring vs. bipiperidine core.
    • 2,4-Dimethylphenyl vs. 2,4-dimethoxyphenyl substitution.
    • Carboxylic acid group vs. carboxamide.
  • Implications :
    • The bipiperidine in the target compound may enhance binding affinity through increased conformational flexibility.
    • Methoxy groups (electron-donating) in the target compound could improve solubility and alter electronic interactions compared to methyl groups .
[1,4'-Bipiperidine]-1'-carboxamide, 4-(3,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]- ()
  • Key Differences: 3,4-Dichlorophenoxy and sulfonyl groups vs. dimethoxyphenyl and oxoethylamino.
  • The target compound’s dimethoxy groups may favor interactions with polar residues in binding pockets .

Functional Group Modifications

1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide ()
  • Key Differences :
    • Chloroacetyl group vs. 2-oxoethyl-linked dimethoxyphenyl.
  • Implications :
    • The chloroacetyl group’s reactivity might lead to instability or off-target interactions, whereas the target compound’s stable ether linkages improve metabolic stability .
3-(4-((2-(2,4-Dimethoxyphenyl)pyrimidin-4-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione ()
  • Key Differences: Pyrimidine-isoindolinone core vs. bipiperidine. Shared 2,4-dimethoxyphenyl group.
  • Implications: The rigid pyrimidine-isoindolinone structure may limit conformational adaptability compared to the flexible bipiperidine, affecting target selectivity .

Pharmacological Profiles of Analogues

Compound Core Structure Key Substituents Reported Activity
Target Compound Bipiperidine 2,4-Dimethoxyphenyl, oxoethyl N/A (hypothetical CNS/anti-inflammatory)
1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid () Piperidine 2,4-Dimethylphenyl Unknown (structural analogue)
N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-... () Dihydropyridine 2-Furyl, dichlorophenyl Anti-inflammatory (2.9× nimesulide in edema reduction)
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-... () 1,4-Dihydropyridine Methoxyphenyl, oxoethyl thioether Calcium channel modulation (inferred)

Physicochemical Properties

Property Target Compound 1'-(Chloroacetyl)-bipiperidine () 3,4-Dichlorophenoxy-bipiperidine ()
Molecular Weight ~450–500 g/mol (estimated) 287.79 g/mol 526.48 g/mol
LogP (Predicted) ~2.5–3.5 (moderate lipophilicity) ~1.8–2.2 ~4.0–4.5 (highly lipophilic)
Hydrogen Bond Acceptors 6–8 4 7

    Biological Activity

    The compound 1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

    Chemical Structure and Properties

    The compound is characterized by the following structural formula:

    C19H26N2O3\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_3

    This structure includes a bipiperidine core with a carboxamide functional group and a dimethoxyphenyl moiety, which may contribute to its biological activity.

    Research indicates that the compound exhibits activity through modulation of various biological pathways. Specifically, it has been studied for its interactions with adrenergic receptors, which are crucial in various physiological processes.

    • Adrenergic Receptor Interaction : The compound has shown selectivity towards beta-adrenergic receptors. In vitro studies demonstrated that it can increase cyclic AMP accumulation in cells expressing human beta3-adrenoceptors, indicating potential therapeutic applications in conditions such as overactive bladder .
    • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially inhibiting bacterial growth through interference with cell wall synthesis mechanisms .
    • Inhibition Studies : The compound has been evaluated for its inhibitory effects on specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of MurA, an essential enzyme in bacterial cell wall biosynthesis .

    Study 1: Pharmacological Characterization

    In a study evaluating the pharmacological characteristics of related compounds, it was found that similar bipiperidine derivatives could effectively relax bladder strips precontracted with carbachol. The half-maximal effective concentration (EC50) values were reported at 5.1 µM for rat bladder strips and 0.78 µM for human bladder strips . This suggests that the compound may have potential applications in treating urinary disorders.

    Study 2: Antimicrobial Efficacy

    Another study assessed the minimum inhibitory concentration (MIC) of related compounds against various bacterial strains. Compounds structurally similar to this compound demonstrated significant growth inhibition rates against Listeria innocua and Escherichia coli . The growth reduction rates were notably higher than those of established antibiotics like fosfomycin.

    Data Tables

    Biological Activity EC50 Values (µM) Target Reference
    Adrenergic Receptor5.1 (Rat), 0.78 (Human)Beta3-Adrenergic Receptor
    Antimicrobial ActivityVariesListeria innocua
    InhibitionNot SpecifiedMurA Enzyme

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
    Reactant of Route 2
    Reactant of Route 2
    1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

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